5-Azido-5-deoxy-α-D-glucofuranose
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Overview
Description
5-Azido-5-deoxy-α-D-glucofuranose: is a chemical compound with the molecular formula C6H11N3O5 and a molecular weight of 205.17 g/mol . It is an azido derivative of deoxyglucose, where the hydroxyl group at the 5-position is replaced by an azido group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-5-deoxy-α-D-glucofuranose typically involves the substitution of the hydroxyl group at the 5-position of α-D-glucofuranose with an azido group. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective introduction of the azido group. Common reagents used in these reactions include azidotrimethylsilane and triphenylphosphine.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Azido-5-deoxy-α-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are commonly employed.
Substitution: Reagents like triphenylphosphine and various nucleophiles can facilitate substitution reactions
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 5-Azido-5-deoxy-α-D-glucofuranose is used as an intermediate in the synthesis of glycosidase inhibitors, which are important in the study of carbohydrate metabolism and enzyme inhibition .
Biology: In biological research, this compound is used to study the interactions of azido sugars with biological molecules, providing insights into cellular processes and metabolic pathways .
Industry: In the industrial sector, this compound is used in the synthesis of various bioactive compounds and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 5-Azido-5-deoxy-α-D-glucofuranose involves its interaction with specific molecular targets, such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various biochemical assays and drug development processes .
Comparison with Similar Compounds
5-Deoxy-α-D-glucofuranose: Lacks the azido group, making it less reactive in click chemistry applications.
5-Amino-5-deoxy-α-D-glucofuranose: Contains an amino group instead of an azido group, leading to different reactivity and applications
Uniqueness: 5-Azido-5-deoxy-α-D-glucofuranose is unique due to the presence of the azido group, which imparts distinct chemical reactivity and enables its use in click chemistry and other specialized applications .
Properties
CAS No. |
146897-25-8 |
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Molecular Formula |
C6H11N3O5 |
Molecular Weight |
205.17 |
IUPAC Name |
(2S,3R,4R,5R)-5-[(1R)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-2(1-10)5-3(11)4(12)6(13)14-5/h2-6,10-13H,1H2/t2-,3-,4-,5-,6+/m1/s1 |
InChI Key |
BFWPUXLMVHSPRI-UKFBFLRUSA-N |
SMILES |
C(C(C1C(C(C(O1)O)O)O)N=[N+]=[N-])O |
Origin of Product |
United States |
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